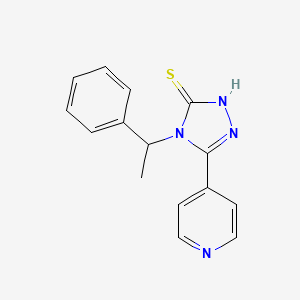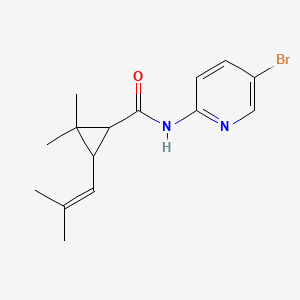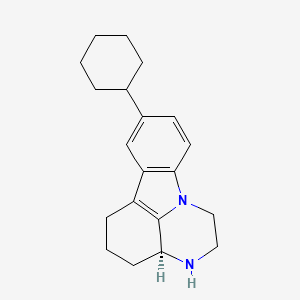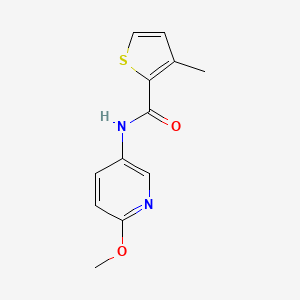
4-(1-phenylethyl)-3-pyridin-4-yl-1H-1,2,4-triazole-5-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(1-phenylethyl)-3-pyridin-4-yl-1H-1,2,4-triazole-5-thione is a member of triazoles.
Scientific Research Applications
Molecular Structure and Supramolecular Assembly
4-(1-phenylethyl)-3-pyridin-4-yl-1H-1,2,4-triazole-5-thione, along with other triazole derivatives, has been extensively studied for its molecular and supramolecular structures. Single-crystal X-ray diffraction techniques have been used to analyze these compounds, contributing to our understanding of their chemical behavior and potential applications in various fields, including pharmaceuticals and material science (Artime et al., 2018).
Synthesis and Structural Assessment
The synthesis processes of triazole derivatives, including the one , have been a subject of research, highlighting the versatility of these compounds in chemical synthesis. These studies involve various reactions and conditions to produce different derivatives, which can lead to diverse applications in scientific research (Castiñeiras et al., 2018).
Pharmacological Potential
Some derivatives of 4-(1-phenylethyl)-3-pyridin-4-yl-1H-1,2,4-triazole-5-thione have been studied for their potential pharmacological actions, particularly concerning the central nervous system. This indicates the possible use of these compounds in developing new drugs or therapies (Pitucha et al., 2004).
Antioxidant and Bioactivity Studies
Research has also been conducted on the antioxidant activities of triazole derivatives, exploring their potential bioactivity. These studies involve comprehensive analysis using various methods, suggesting the utility of these compounds in developing treatments or supplements with antioxidant properties (Alaşalvar et al., 2021).
N-Glycosides Synthesis
The synthesis of N-glycosides of 4-(1-phenylethyl)-3-pyridin-4-yl-1H-1,2,4-triazole-5-thiones represents another area of research. This involves coupling reactions with sugars and has implications for the development of novel compounds with possible therapeutic applications (Zamani et al., 2002).
properties
Product Name |
4-(1-phenylethyl)-3-pyridin-4-yl-1H-1,2,4-triazole-5-thione |
|---|---|
Molecular Formula |
C15H14N4S |
Molecular Weight |
282.4 g/mol |
IUPAC Name |
4-(1-phenylethyl)-3-pyridin-4-yl-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C15H14N4S/c1-11(12-5-3-2-4-6-12)19-14(17-18-15(19)20)13-7-9-16-10-8-13/h2-11H,1H3,(H,18,20) |
InChI Key |
PHFZUAFDRUJDIE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=C1)N2C(=NNC2=S)C3=CC=NC=C3 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[2-[2,5-Dimethyl-1-(thiophen-2-ylmethyl)-3-pyrrolyl]-2-oxoethyl]isoindole-1,3-dione](/img/structure/B1225215.png)

![Acetic acid 2-[[oxo-(2-oxo-1-benzopyran-3-yl)methyl]amino]ethyl ester](/img/structure/B1225223.png)
![2-[2-[[5-cyano-1-(3-methoxypropyl)-6-oxo-3-pyridinyl]-oxomethyl]-4-methoxyphenoxy]-N-(5-methyl-3-isoxazolyl)acetamide](/img/structure/B1225224.png)
![3-Methyl-6-thiophen-2-yl-4-isoxazolo[5,4-b]pyridinecarboxylic acid ethyl ester](/img/structure/B1225225.png)
![4-[[(2-Nitrophenyl)-oxomethyl]amino]benzoic acid propyl ester](/img/structure/B1225227.png)
![5-[(3-Hydroxypropylamino)methylidene]-1-(phenylmethyl)-1,3-diazinane-2,4,6-trione](/img/structure/B1225228.png)
![N-[[2-(diethylamino)ethylamino]-sulfanylidenemethyl]-3-(4-methoxyphenyl)-1-phenyl-4-pyrazolecarboxamide](/img/structure/B1225230.png)
![1-(2,6-Dimethylphenyl)-3-[3-(2-oxo-1-pyrrolidinyl)propyl]thiourea](/img/structure/B1225232.png)
![(2S)-3-methyl-2-[[(3-methylphenyl)-oxomethyl]amino]butanoic acid (4-oxo-2-pyrimido[2,1-b][1,3]benzothiazolyl)methyl ester](/img/structure/B1225234.png)

![1-[(2,4-dimethoxyphenyl)methyl]-N-(2-phenylethyl)-N-(phenylmethyl)-4-piperidinamine](/img/structure/B1225237.png)
![2-[[(5-Ethyl-2-thiophenyl)-oxomethyl]amino]-4-methyl-5-thiazolecarboxylic acid ethyl ester](/img/structure/B1225240.png)